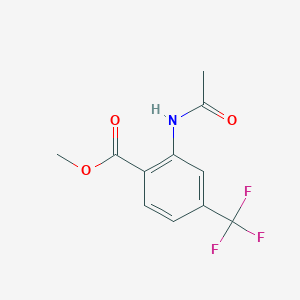
Methyl 2-(acetylamino)-4-(trifluoromethyl)benzoate
カタログ番号 B8686180
分子量: 261.20 g/mol
InChIキー: TXBMTCMROZBKLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08012988B2
Procedure details


A mixture of concentrated nitric acid (0.49 mL) and concentrated sulfuric acid (3.9 mL) was cooled to −20° C. and 2-acetylamino-4-trifluoromethyl-benzoic acid methyl ester (2.10 g, 8.04 mmol) was added portionwise. The mixture was allowed to warm slowly to r.t. and was then heated to 45° C. for 30 min. The mixture was poured onto ice and the white precipitate was filtered off. The white solid was then dissolved in MeOH (8 mL) and this solution was treated with sulfuric acid (0.8 mL) and heated to reflux for 45 min. The mixture was concentrated in vacuo and was then taken up in EtOAc, washed twice with aqueous potassium hydrogencarbonate, once with brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by column chromatography (silica gel 60, toluene/EtOAc 96:4) affording pale yellow crystals that were recrystallized in EtOAc to provide 2-amino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester (116 mg, 0.44 mmol, 5%) as a white solid, m.p. 175-177° C., 1H-NMR (DMSO-d6, 400 MHz) 8.59 (s, 1H), 8.04 (br s, 2H), 7.40 (s, 1H), 3.88 (s, 3H).


Quantity
2.1 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[CH3:10][O:11][C:12](=[O:27])[C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=1[NH:23]C(=O)C>>[CH3:10][O:11][C:12](=[O:27])[C:13]1[CH:18]=[C:17]([N+:1]([O-:4])=[O:2])[C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=1[NH2:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.49 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
3.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=C(C=C1)C(F)(F)F)NC(C)=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to r.t.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then heated to 45° C. for 30 min
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured onto ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the white precipitate was filtered off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The white solid was then dissolved in MeOH (8 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
this solution was treated with sulfuric acid (0.8 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 45 min
|
|
Duration
|
45 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with aqueous potassium hydrogencarbonate, once with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography (silica gel 60, toluene/EtOAc 96:4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording pale yellow crystals that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were recrystallized in EtOAc
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])C(F)(F)F)N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.44 mmol | |
| AMOUNT: MASS | 116 mg | |
| YIELD: PERCENTYIELD | 5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
